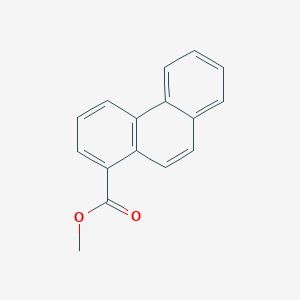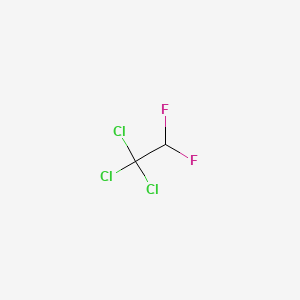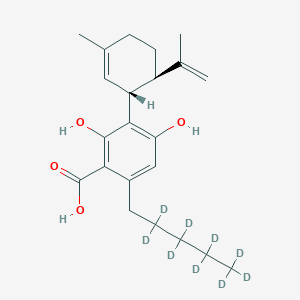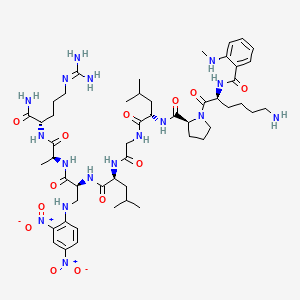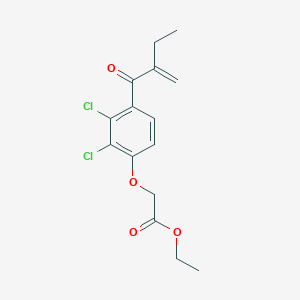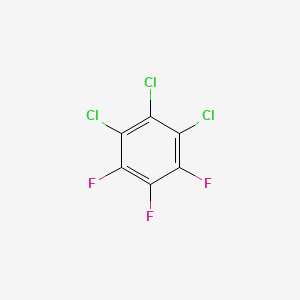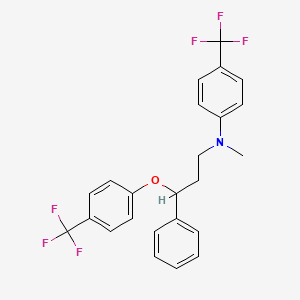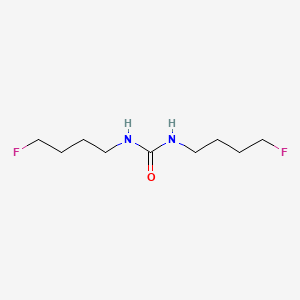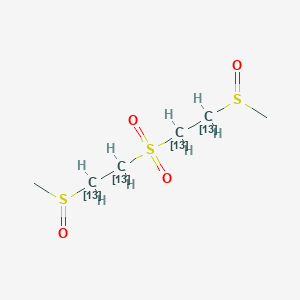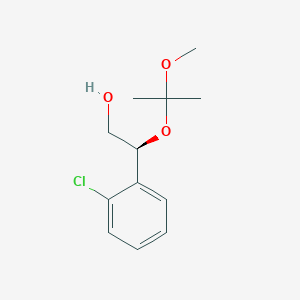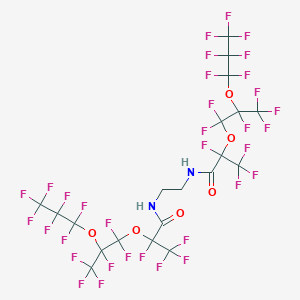![molecular formula C11H14FN B13422315 N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to an amine group, with a fluorophenyl group providing additional functionalization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and cyclopropylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-fluoroacetophenone with a suitable reagent to introduce the cyclopropane ring.
Amine Introduction: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Biology: It is used in research to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound is explored for its potential use in various industrial processes and products.
作用機序
The mechanism of action of N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors or enzymes, while the cyclopropane ring may influence the compound’s binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-[(1S)-1-(4-Chlorophenyl)ethyl]cyclopropanamine
- N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine
- N-[(1S)-1-(4-Methylphenyl)ethyl]cyclopropanamine
Uniqueness
N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-/m0/s1 |
InChIキー |
NJOWFYKNUVBXGE-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2CC2 |
正規SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


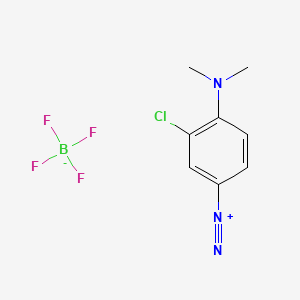
![[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13422241.png)
